molecular formula C16H13N5O3S B11052220 5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11052220
M. Wt: 355.4 g/mol
InChI Key: SRIRSAYVOWYKPD-UHFFFAOYSA-N
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Description

5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a unique combination of functional groups, including furan, oxadiazole, sulfanyl, and triazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps. One common route starts with the preparation of the furan derivative, followed by the formation of the oxadiazole ring through cyclization reactions. The sulfanyl group is then introduced via a nucleophilic substitution reaction, and finally, the triazolone ring is formed through a cyclization reaction involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines .

Scientific Research Applications

5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-4-phenyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C16H13N5O3S/c1-10-7-8-12(23-10)14-18-17-13(24-14)9-25-16-20-19-15(22)21(16)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,22)

InChI Key

SRIRSAYVOWYKPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(O2)CSC3=NNC(=O)N3C4=CC=CC=C4

Origin of Product

United States

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